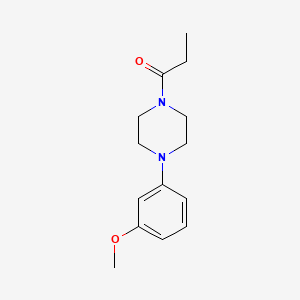
1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a propanone moiety.
Preparation Methods
The synthesis of 1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-methoxyphenyl)piperazine with propanone under specific reaction conditions. The reaction is typically carried out in the presence of a catalyst, such as Yb(OTf)3, in acetonitrile to form the desired product . The intermediate product, 3-(4-(3-methoxyphenyl)piperazin-1-yl)propan-1-ol, can be purified by recrystallization from optimized solvents, which is beneficial for large-scale production .
Chemical Reactions Analysis
1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various therapeutic agents. It has been studied for its potential antimicrobial activity and has shown promising results in inhibiting the growth of certain bacterial and fungal strains . Additionally, this compound is used in the development of novel drugs targeting the central nervous system, as it can interact with neurotransmitter receptors and modulate their activity .
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of amphetamines . This compound can also act as a nonselective serotonin receptor agonist, which contributes to its pharmacological effects . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
1-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-one can be compared with other similar compounds, such as 1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one and 1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one. These compounds share a similar piperazine core structure but differ in the position of the methoxy group on the phenyl ring. The unique positioning of the methoxy group in this compound contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H20N2O2/c1-3-14(17)16-9-7-15(8-10-16)12-5-4-6-13(11-12)18-2/h4-6,11H,3,7-10H2,1-2H3 |
InChI Key |
DSBCPZLJKVWPEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


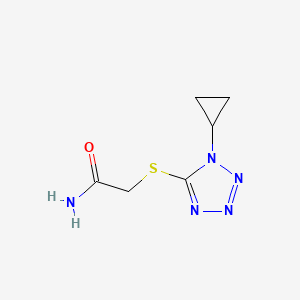
![3,4-dichloro-N-[1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)cyclohexyl]aniline](/img/structure/B14918474.png)
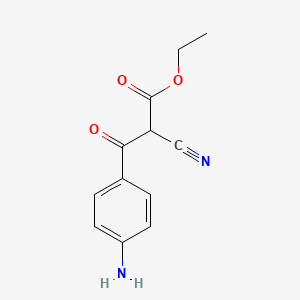
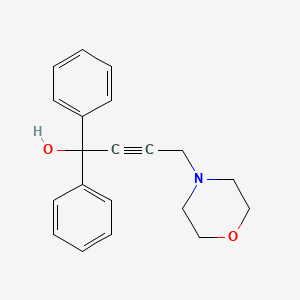
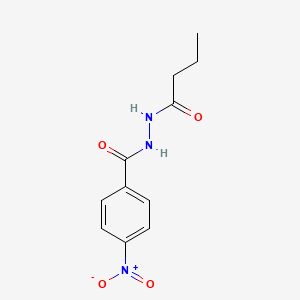
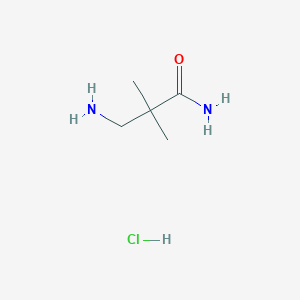
![2-[(Pyridin-4-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14918512.png)
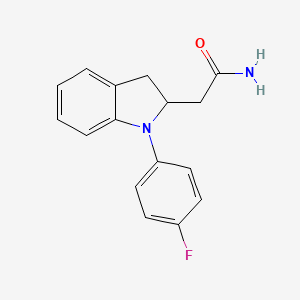
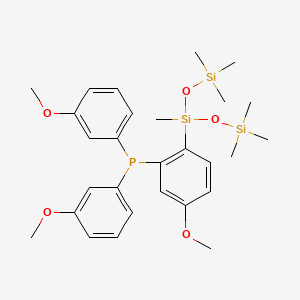
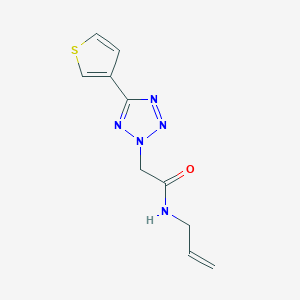
![Methyl 2-hydroxy-3-[[4-[(2-hydroxy-3-methoxycarbonyl-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]iminomethyl]-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate](/img/structure/B14918538.png)
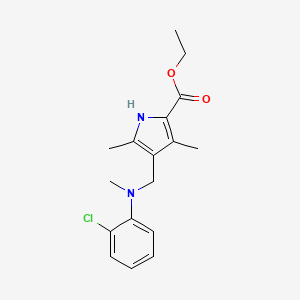
![N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B14918560.png)
![[2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14918563.png)
